1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nucleophilic Substitution:
Bromination: The final step involves the bromination of the propanone moiety to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopropanone moiety to a corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, while the bromopropanone moiety can participate in covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one can be compared with other similar compounds, such as:
4-Amino-2-(trifluoromethyl)benzonitrile: This compound also contains an amino and trifluoromethyl group but lacks the bromopropanone moiety.
4-Amino-2-(trifluoromethyl)phenyl)propan-2-ol: This compound has a similar structure but with a hydroxyl group instead of a bromine atom.
Properties
Molecular Formula |
C10H9BrF3NOS |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-8(16)3-6-1-2-7(15)4-9(6)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
JTHQLCPZJRFCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)SC(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.